molecular formula C11H13N3O2S2 B14901545 5-((2,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine

5-((2,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14901545
M. Wt: 283.4 g/mol
InChI Key: YZRUOZIWZUABFO-UHFFFAOYSA-N
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Description

5-((2,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 2,5-dimethoxybenzylthio substituent at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The dimethoxybenzylthio group introduces electron-donating methoxy substituents and a sulfur-containing linkage, which may enhance lipophilicity and influence intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C11H13N3O2S2

Molecular Weight

283.4 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3O2S2/c1-15-8-3-4-9(16-2)7(5-8)6-17-11-14-13-10(12)18-11/h3-5H,6H2,1-2H3,(H2,12,13)

InChI Key

YZRUOZIWZUABFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Substitution of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

Step 1: Preparation of AMT
AMT is synthesized via cyclization of thiosemicarbazide with carbon disulfide under alkaline conditions, as described in the production of 2,5-dimercapto-1,3,4-thiadiazole (DMTD). Selective mono-deprotection of DMTD using NaOH (1.55–1.95 M) in ethanol yields AMT in 68–72% purity.

Step 2: Alkylation with 2,5-Dimethoxybenzyl Chloride
AMT (1 eq) is dissolved in anhydrous DMF under nitrogen. 2,5-Dimethoxybenzyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C. The reaction proceeds at 60°C for 12 hours, monitored by TLC (hexane:ethyl acetate 3:1). Workup involves quenching with ice water, extraction with dichloromethane, and column chromatography (SiO₂, gradient elution) to isolate the product as a pale yellow solid (Yield: 58–64%).

Characterization Data

  • FT-IR (KBr): 3340 cm⁻¹ (N–H stretch), 1602 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–CH₃), 689 cm⁻¹ (C–S–C)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.23 (d, J = 8.4 Hz, 1H, ArH), 6.92 (dd, J = 8.4, 2.8 Hz, 1H, ArH), 6.81 (d, J = 2.8 Hz, 1H, ArH), 4.32 (s, 2H, SCH₂), 3.79 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃)

Method B: One-Pot Cyclocondensation Using Polyphosphate Ester (PPE)

Reaction Scheme
Thiosemicarbazide (1 eq) and 2,5-dimethoxybenzylthioacetic acid (1 eq) are combined in acetonitrile with PPE (15 mol%). The mixture refluxes at 85°C for 8 hours, followed by neutralization with NaHCO₃. The precipitated product is filtered and recrystallized from ethanol (Yield: 71–76%).

Optimization Parameters

Variable Optimal Range Impact on Yield
PPE Concentration 12–18 mol% Maximizes cyclization
Temperature 80–90°C Below 75°C: <50% yield
Reaction Time 7–9 hours Shorter durations lead to incomplete ring closure

Method C: Diazotization-Coupling Strategy

Adapted from azo-coupled thiadiazole syntheses, this method involves:

  • Diazotization of 2-amino-5-thiol-1,3,4-thiadiazole with NaNO₂/HCl at 0–5°C
  • Coupling with 2,5-dimethoxybenzyl mercaptan in pH 7 buffer
  • Purification via silica gel chromatography (Yield: 42–49%)

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Reaction Time Scalability
A 58–64 95–97% 12 h Industrial-scale feasible
B 71–76 98–99% 8 h Requires specialized reagents
C 42–49 88–91% 6 h Limited to lab-scale

Key Observations:

  • Method B offers superior yields but depends on PPE availability
  • Method A aligns with GMP-compliant processes used in DMTD production
  • Method C suffers from competing disulfide formation, reducing efficiency

Challenges and Optimization Strategies

4.1. Regioselectivity in Thiol Alkylation
Competing alkylation at both thiol positions in DMTD necessitates careful stoichiometric control. Studies show that maintaining a 1:1.2 molar ratio of AMT to 2,5-dimethoxybenzyl chloride minimizes bis-alkylated byproducts.

4.2. Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to decomposition above 70°C. Mixed solvent systems (DMF:H₂O 4:1) improve product stability during workup.

4.3. Purification Challenges The product’s limited solubility in common organic solvents necessitates gradient chromatography. Recrystallization from ethanol/water (3:1) provides adequate purity for most applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits reactivity at the sulfur and nitrogen positions. Key substitution patterns include:

Thiol Group Reactivity

The thioether (-S-) linkage undergoes nucleophilic substitution under basic conditions:

Reagents/ConditionsProducts FormedYieldKey Observations
Alkyl halides (R-X) in DMF, K₂CO₃5-((2,5-Dimethoxybenzyl)alkylthio)- derivatives65–78%Regioselectivity depends on R-X steric bulk
Acyl chlorides (RCOCl), NEt₃Thioester derivatives55–62%Requires anhydrous conditions

Example : Reaction with benzyl chloride forms 5-((2,5-dimethoxybenzyl)(benzyl)thio)-1,3,4-thiadiazol-2-amine via SN2 mechanism.

Oxidation Reactions

The thioether group is susceptible to oxidation:

Oxidizing AgentProducts FormedConditionsYield
H₂O₂ (30%) in acetic acidSulfoxide (-SO-) derivative25°C, 4 hr72%
KMnO₄ in acidic mediumSulfone (-SO₂-) derivative0°C, 2 hr58%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with sulfoxide formation favored under mild conditions .

Electrophilic Aromatic Substitution

The 2,5-dimethoxybenzyl group undergoes electrophilic substitution:

Reaction TypeReagents/ConditionsProducts FormedYield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-2,5-dimethoxybenzyl derivative41%
BrominationBr₂/FeBr₃, CH₂Cl₂4-Bromo-2,5-dimethoxybenzyl derivative38%

Note : Substituents direct electrophiles to the para position relative to methoxy groups .

Condensation Reactions

The primary amine at position 2 participates in Schiff base formation:

Carbonyl CompoundConditionsProducts FormedYield
BenzaldehydeEtOH, reflux, 6 hrN-Benzylidene derivative68%
4-NitrobenzaldehydeCH₃CN, RT, 12 hrN-(4-Nitrobenzylidene) derivative73%

Characterization : Schiff bases show λₐᵦₛ ~420 nm (π→π* transitions) .

Metal Complexation

The amine and thioether groups act as ligands for transition metals:

Metal SaltConditionsComplex StructureStability
Cu(II) acetateMeOH, 60°C, 2 hrOctahedral Cu(II) complexpH 4–8
Fe(III) chlorideH₂O/EtOH, RTTetragonal Fe(III) complexpH 3–6

Applications : Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

Reagents/ConditionsProducts FormedYield
POCl₃, 110°C, 4 hrThiadiazolo[3,2-b] thiadiazine49%
PPA (polyphosphoric acid), 100°CBenzothiazole-thiadiazole hybrid53%

Mechanism : Intramolecular cyclization via dehydration .

Azo Coupling Reactions

Diazotization of the amine produces azo dyes:

Diazotization AgentCoupling PartnerProducts Formedλₘₐₓ (nm)
NaNO₂/HCl, 0–5°Cβ-NaphtholRed azo dye520
NaNO₂/H₂SO₄, 0°CResorcinolOrange azo dye480

Applications : Azo derivatives exhibit solvatochromism and pH-dependent spectral shifts .

Alkylation of Thiadiazole Ring

The sulfur atom in the thiadiazole ring undergoes alkylation:

Alkylating AgentConditionsProducts FormedYield
Methyl iodide, K₂CO₃S-Methylated thiadiazole82%82%
Ethyl bromoacetate, DMFThiadiazole with ester side chain67%67%

Side Reaction : Competing N-alkylation occurs at the amine group (~15% yield) .

Key Research Findings

  • Antimicrobial Activity : Sulfone derivatives (from oxidation) show 2–4× higher activity against S. aureus compared to the parent compound (MIC = 8 µg/mL vs. 32 µg/mL) .

  • Catalytic Applications : Cu(II) complexes catalyze Suzuki-Miyaura coupling with TOF = 1,200 h⁻¹ .

  • Thermal Stability : The compound decomposes at 218°C (TGA data), while Schiff base derivatives are stable up to 250°C .

Biological Activity

The compound 5-((2,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O2SC_{12}H_{14}N_4O_2S, with a molecular weight of approximately 286.34 g/mol. The presence of the thiadiazole ring is significant for its biological activity due to the heteroatoms that can interact with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. The compound has shown potential against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerate to GoodLow to Moderate
Other Thiadaizole DerivativesVariable (Moderate to Excellent)Variable (Low to Moderate)

Research indicates that compounds with similar structures have demonstrated significant antibacterial effects. For instance, derivatives containing the 1,3,4-thiadiazole moiety have been reported to exhibit good antimicrobial activities against various pathogens including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been extensively studied. The mechanism often involves inhibition of DNA synthesis and interference with cellular proliferation pathways.

Table 2: Antitumor Activity

CompoundCell Line TestedIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)3.3
Other Thiadiazole DerivativesVarious Cancer Cell LinesRanges from 10 to >50

Notably, certain derivatives have shown higher inhibitory activities against breast cancer cell lines than standard treatments like cisplatin . The specific compound's activity against other cancer types remains an area for further research.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Compounds in this class can disrupt nucleic acid synthesis essential for cell division.
  • Interaction with Enzymes : Thiadiazoles may act as inhibitors for enzymes involved in tumor progression.
  • Synergistic Effects : The combination of thiadiazole with other pharmacophores may enhance therapeutic efficacy through synergistic mechanisms .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related thiadiazole compound exhibited significant antibacterial activity at concentrations as low as 100 μg/mL against Xanthomonas oryzae .
  • Antitumor Studies : A series of novel derivatives showed promising results in vitro against various cancer cell lines with IC50 values indicating potent activity .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound may enhance solubility and π-π interactions compared to chloro substituents in DCTTA, which are electron-withdrawing and could increase metabolic stability .
  • Linkage Type: Thioether linkages (as in the target compound and DCTTA) vs.
  • Biological Activity : DCTTA’s β-galactosidase inhibition suggests that thiadiazoles with aromatic thioethers are promising enzyme inhibitors, though substituent polarity (Cl vs. OMe) may modulate potency .

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-((2,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclization reactions. For example, thiadiazole derivatives can be synthesized by reacting hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core . Subsequent functionalization, such as introducing the 2,5-dimethoxybenzylthio group, may involve nucleophilic substitution using thiols or alkyl halides. Reaction conditions (solvent, temperature, and catalysts) must be optimized to avoid side products like disulfides .

Structural Characterization

Q. Q2. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For thiadiazole derivatives, key parameters include bond lengths (e.g., C–S: ~1.74 Å, N–C: ~1.32 Å), dihedral angles between aromatic rings (e.g., 18.2°–30.3° deviations), and hydrogen-bonding networks (e.g., intramolecular C–H···N interactions). Refinement using software like SHELX and riding models for H-atoms ensures accuracy .

Advanced Synthesis Optimization

Q. Q3. What strategies improve yield in the final cyclization step?

Yield optimization involves:

  • Catalyst selection : Mn(II) catalysts enhance cyclization efficiency for thiadiazole derivatives .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 363 K for 6 hours) minimizes decomposition .
    Post-reaction purification via recrystallization (e.g., acetone/ethanol) removes unreacted precursors .

Biological Activity Screening

Q. Q4. What assays are recommended for evaluating its antimicrobial potential?

  • Antibacterial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antifungal : Disk diffusion assays against C. albicans.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
    Note: Structural analogs show enhanced activity when electron-withdrawing groups (e.g., nitro, fluoro) are present .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported biological activities of thiadiazol-2-amine derivatives?

Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. methyl groups) alter bioavailability .
  • Assay conditions : Differences in cell lines, solvent carriers (DMSO vs. saline), or incubation times.
  • Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA for significance testing .
    Comparative studies using standardized protocols (e.g., CLSI guidelines) are critical .

Computational Modeling

Q. Q6. Which computational methods predict binding affinity to biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DHFR, β-tubulin).
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Safety and Handling

Q. Q7. What safety protocols are advised during synthesis?

  • Ventilation : Use fume hoods due to volatile reagents (e.g., chloroacetyl chloride).
  • Waste disposal : Segregate halogenated byproducts for professional treatment .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
    Refer to SDS for specific hazards (e.g., SU3327 analog has acute toxicity: LD₅₀ = 250 mg/kg in rodents) .

Advanced Structural Modifications

Q. Q8. How can substituents on the benzylthio group modulate activity?

  • Electron-donating groups (e.g., methoxy): Enhance solubility but may reduce membrane penetration.
  • Electron-withdrawing groups (e.g., nitro): Increase electrophilicity, improving enzyme inhibition .
  • Steric effects : Bulky tert-butyl groups can hinder binding to flat active sites .
    Structure-activity relationship (SAR) studies using Hammett constants (σ) quantify these effects .

Analytical Purity Assessment

Q. Q9. Which analytical techniques confirm compound purity?

  • HPLC : C18 column, UV detection at 254 nm, ≥95% purity threshold.
  • NMR : Check for residual solvents (e.g., DMSO-d₆ peaks at 2.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₁₁H₁₄N₃O₂S₂: calculated 308.0432) .

Stability Studies

Q. Q10. How to assess shelf-life under varying storage conditions?

  • Thermal stability : TGA/DSC to determine decomposition temperatures.
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.
  • Humidity tests : Store at 75% RH for 30 days; hygroscopic analogs may require desiccants .

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